2,4-Dichloro-6-methyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-methyl-1,3,5-triazine is an organic compound with the molecular formula C4H3Cl2N3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines . These amines are known to inhibit HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of HIV.
Mode of Action
It is known that the compound interacts with its targets (hiv-1 reverse transcriptase) and inhibits their function . This inhibition prevents the replication of HIV, thereby reducing the viral load in the body.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the replication of HIV. By inhibiting HIV-1 reverse transcriptase, the compound disrupts the viral replication process . This disruption can lead to a decrease in the number of new viruses produced, slowing the progression of the disease.
Pharmacokinetics
The compound’s molecular weight (16399 g/mol ) suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 reverse transcriptase . This inhibition can lead to a decrease in the replication of HIV, potentially slowing the progression of the disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment, under -20°C , suggesting that it may be sensitive to heat and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methyl-1,3,5-triazine can be synthesized through the halogenation of 1,3,5-triazine with chlorine. Another method involves the reaction of cyanuric chloride with methylmagnesium bromide . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and technology to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
2,4-Dichloro-6-methyl-1,3,5-triazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyanuric Chloride: Another triazine derivative, known for its use in the synthesis of herbicides and disinfectants.
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes and as a cross-linking agent in polymers.
Uniqueness
2,4-Dichloro-6-methyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized chemicals and pharmaceuticals .
Properties
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1973-04-2 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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